molecular formula C9H14ClNO B8228425 2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride

2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride

Cat. No.: B8228425
M. Wt: 187.66 g/mol
InChI Key: XRCVRMHELDJLFA-UHFFFAOYSA-N
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Description

2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C9H14ClNO. It is a derivative of ethanol and contains an amino group and a tolyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride typically involves the reaction of o-toluidine with an appropriate aldehyde or ketone, followed by reduction and subsequent hydrochloride salt formation. One common method involves the following steps:

    Condensation Reaction: o-Toluidine reacts with an aldehyde or ketone to form an imine intermediate.

    Reduction: The imine intermediate is reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to form the corresponding amine.

    Hydrochloride Salt Formation: The amine is then treated with hydrochloric acid to form the hydrochloride salt of 2-Amino-2-(o-tolyl)ethan-1-ol.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can further modify the amino group or the tolyl group.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tolyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-phenylethanol hydrochloride: Similar structure but with a phenyl group instead of a tolyl group.

    2-Amino-2-(p-tolyl)ethan-1-ol hydrochloride: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

Uniqueness

2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride is unique due to the presence of the ortho-tolyl group, which can influence its chemical reactivity and biological activity. The position of the tolyl group can affect the compound’s ability to interact with specific molecular targets, making it distinct from its analogs.

Biological Activity

2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride, a chiral compound with the molecular formula C₉H₁₄ClNO and a molecular weight of approximately 187.66 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's mechanisms of action, biological interactions, and implications for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with biological molecules, while the tolyl group participates in hydrophobic interactions. These interactions can influence enzyme activity and receptor binding, leading to various biological effects.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across several domains:

  • Antimicrobial Properties : Studies have shown that this compound may serve as an intermediate in the synthesis of bioactive compounds with antimicrobial properties. Its structural characteristics allow it to interact selectively with microbial targets.
  • Enzyme Inhibition : The compound has been implicated in studies involving enzyme inhibition, particularly in relation to protein interactions. It may affect the pharmacokinetics and pharmacodynamics of drugs by influencing enzyme mechanisms.

Antichlamydial Activity

A study investigating new compounds based on similar structures highlighted the antichlamydial activity of derivatives related to this compound. The compounds demonstrated selective activity against Chlamydia species, affecting inclusion numbers and morphology in infected cells .

Enzyme Interaction Studies

Research has focused on the interaction studies of this compound with various enzymes. These studies are crucial for understanding how this compound can influence biological processes. The chiral nature of the compound is significant as it affects binding affinity and specificity towards different enzymes and receptors.

Data Table: Biological Activities and Properties

Biological Activity Description References
AntimicrobialPotential as an intermediate for bioactive compounds
Enzyme InhibitionInfluences enzyme mechanisms and protein interactions
AntichlamydialSelective activity against Chlamydia species
Pharmacological ApplicationsDrug development targeting specific biological pathways

Properties

IUPAC Name

2-amino-2-(2-methylphenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7-4-2-3-5-8(7)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCVRMHELDJLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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